Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate, commonly known as Pigment Red 200, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 478.81 g/mol. This compound is characterized by its vibrant red color and is primarily used as a dye in various applications, including textiles and inks. It is soluble in water due to the presence of sulfonate groups, which enhance its dispersibility in aqueous solutions .
These reactions are crucial for modifying the properties of the dye for specific applications .
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate exhibits various biological activities:
The synthesis of disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate typically involves:
This multi-step synthesis allows for the production of high-purity pigment suitable for commercial applications .
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate has several important applications:
Interaction studies involving disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate typically focus on:
Such studies are essential for understanding both the utility and risks associated with this compound .
Several compounds share structural similarities with disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate. Here are a few notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Disodium 4-[(5-chloro-4-methyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate | 3564-21-4 | Similar azo structure but different substituents; used as Pigment Red 48. |
| Disodium 6-[1-(2-chloro-5-sulfonatophenyl)-4,5-dihydro-pyrazolyl]azo]benzothiazole | 83400-24-2 | Contains a pyrazole ring; used in specialized dye applications. |
| Disodium Salt of 3-Hydroxy-Naphthalene Sulfonic Acid | Not available | Simpler structure; often used in various dye formulations. |
The uniqueness of disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate lies in its specific chlorinated ethyl group substitution, which enhances its color properties and application versatility compared to these similar compounds .
The synthesis of disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate proceeds through a classic diazotization-coupling sequence. The primary amine group of 2-amino-5-chloro-4-ethylbenzenesulfonic acid undergoes diazotization in acidic medium (HCl/NaNO₂) at 0–5°C to form the corresponding diazonium chloride. This intermediate is highly electrophilic and reacts with the coupling partner, 3-hydroxy-2-naphthoic acid, under alkaline conditions (pH 8–10). The coupling occurs at the ortho position relative to the hydroxyl group on the naphthoic acid, forming the azo linkage (-N=N-).
The reaction mechanism involves nucleophilic attack by the deprotonated hydroxyl group of 3-hydroxy-2-naphthoic acid on the diazonium ion. This step is facilitated by the electron-donating hydroxyl group, which activates the aromatic ring toward electrophilic substitution. Kinetic studies indicate that the rate-determining step is the formation of the diazonium ion, which is sensitive to temperature and pH.
Table 1: Optimal Reaction Conditions for Azo Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (diazotization) | Prevents diazonium decomposition |
| pH (coupling) | 8–10 | Enhances nucleophilicity of naphtholate ion |
| Molar Ratio (Diazo:Coupling) | 1:1.05 | Minimizes unreacted diazonium salt |
| Reaction Time | 2–4 hours | Ensures complete coupling |
The disodium salt is subsequently obtained by treating the coupled product with sodium hydroxide, which protonates the sulfonic acid group and introduces sodium counterions.
Solvent polarity significantly influences the reactivity of 3-hydroxy-2-naphthoic acid during the coupling reaction. Polar aprotic solvents (e.g., dimethylformamide) enhance the solubility of the diazonium salt and coupling component, leading to faster reaction rates. In contrast, aqueous solvents stabilize the diazonium ion through hydrogen bonding but may reduce coupling efficiency due to competitive hydrolysis.
UV-vis spectroscopy studies reveal that solvents with high dielectric constants (ε > 30) shift the absorption maximum of the azo chromophore to longer wavelengths (bathochromic shift), indicating extended π-conjugation. For example, in ethanol (ε = 24.3), the λₘₐₓ appears at 480 nm, whereas in water (ε = 80.1), it shifts to 520 nm. This solvatochromic behavior underscores the role of solvent-solute interactions in modulating electronic transitions.
Table 2: Solvent Polarity and Coupling Efficiency
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | λₘₐₓ (nm) |
|---|---|---|---|
| Water | 80.1 | 2.1 | 520 |
| Ethanol | 24.3 | 3.8 | 480 |
| Dimethylformamide | 36.7 | 4.5 | 505 |
The choice of solvent also affects the aggregation behavior of the azo dye. In aqueous solutions, surfactant-like aggregation occurs at concentrations above 1 mM, leading to hypsochromic shifts due to H-aggregate formation.
The disodium salt form of the azo dye provides enhanced water solubility and colloidal stability compared to its protonated counterpart. The two sodium counterions neutralize the sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups, reducing electrostatic repulsion between dye molecules. This stabilization is critical for preventing precipitation in aqueous formulations.
Thermogravimetric analysis (TGA) of the disodium salt reveals a decomposition temperature of 280°C, compared to 220°C for the free acid form. The higher thermal stability is attributed to ionic crosslinking between sodium ions and sulfonate groups, which restricts molecular mobility.
Table 3: Impact of Counterions on Physicochemical Properties
| Property | Disodium Salt | Free Acid Form |
|---|---|---|
| Solubility in Water (g/L) | 120 | 8 |
| Decomposition Temp (°C) | 280 | 220 |
| Aggregation Threshold (mM) | 5.2 | 1.8 |
Replacement of sodium with divalent cations (e.g., Ca²⁺) alters the dye’s behavior. Calcium salts exhibit lower solubility (35 g/L) but improved lightfastness due to tighter ion-dipole interactions.